4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
Molecular Formula |
C8H15N3S |
|---|---|
Molecular Weight |
185.29 g/mol |
IUPAC Name |
4-methyl-3-(3-methylbutyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C8H15N3S/c1-6(2)4-5-7-9-10-8(12)11(7)3/h6H,4-5H2,1-3H3,(H,10,12) |
InChI Key |
ZHLQFVZQOIAMNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=NNC(=S)N1C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbutylamine with carbon disulfide and hydrazine hydrate, followed by cyclization with formic acid. The reaction conditions often require refluxing and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Antioxidant Capacity
- Electron-Donating Groups : Compounds like AT and AP, featuring -NH2 and -SH groups, exhibit superior radical scavenging in DPPH and ABTS assays due to their ability to donate electrons .
- Lipophilic Substituents : The 3-methylbutyl group in the target compound may reduce antioxidant efficacy compared to AT/AP, as alkyl chains lack direct electron-donating capacity. However, its lipophilicity could improve cellular uptake in hydrophobic environments .
Antimicrobial and Antiviral Activity
Solubility and Physicochemical Properties
- Polar Groups: Amino-substituted analogs (AT, AP) exhibit higher water solubility, whereas the target compound’s 3-methylbutyl group reduces aqueous solubility but enhances solubility in organic solvents like DMF .
- Thermal Stability: Schiff base derivatives (e.g., 4-((4-methoxybenzylidene)amino)-5-pyrazolyl triazoles) show melting points >250°C, indicating high stability, comparable to the target compound’s predicted stability .
Biological Activity
4-Methyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 66921-10-6) is a member of the triazole family, which has gained attention due to its diverse biological activities. This compound is characterized by its unique structure that includes a thiol group, which is known to enhance its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antifungal, antimicrobial, and other pharmacological properties.
- Molecular Formula : C₈H₁₅N₃S
- Molecular Weight : 185.29 g/mol
- Structure : The compound features a triazole ring with a methyl group and a 3-methylbutyl side chain, contributing to its biological activity.
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit significant antifungal properties. A study highlighted that this compound showed promising antifungal activity against various fungal strains such as Aspergillus flavus, Mucor species, Aspergillus niger, and Aspergillus fumigatus .
Table 1: Antifungal Activity Against Selected Strains
| Compound | Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Aspergillus flavus | 20 |
| Mucor species | 18 | |
| Aspergillus niger | 22 | |
| Aspergillus fumigatus | 19 |
The presence of specific functional groups in the structure enhances the antifungal efficacy. The study suggests that the naphthyl group at the 3-position of similar triazoles significantly boosts their activity .
Antimicrobial Properties
In addition to antifungal effects, triazoles are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its antibacterial effects against various pathogens.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| This compound | Escherichia coli | 50 |
| Staphylococcus aureus | 30 | |
| Pseudomonas aeruginosa | 40 |
The results indicate that this compound exhibits significant antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Other Biological Activities
Beyond antifungal and antibacterial properties, triazole derivatives have been studied for their potential in various pharmacological applications:
- Anti-inflammatory Activity : Some studies have reported anti-inflammatory effects associated with triazole compounds.
- Analgesic Properties : Research indicates potential analgesic effects in animal models.
- Anticonvulsant Activity : Certain derivatives have shown promise in anticonvulsant assays .
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives including this compound. The synthesized compounds were tested for their biological activities using standard bioassays. The results demonstrated that modifications in the side chains significantly affected their biological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
